4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The final step involves esterification with 3-methylbenzoic acid under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could result in a simpler structure with fewer functional groups .
Scientific Research Applications
Chemistry: It can be used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action for 4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate is not well-documented. based on its structure, it is likely to interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding. These interactions could influence various biochemical pathways, depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate
- 4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- Methyl 4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)benzoate
Uniqueness
4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate is unique due to the specific positioning of the 3-toluidino group and the 3-methylbenzoate ester. These structural features may confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
881470-71-9 |
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Molecular Formula |
C24H21N3O4 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C24H21N3O4/c1-16-5-3-7-19(13-16)24(30)31-21-11-9-18(10-12-21)15-25-27-23(29)22(28)26-20-8-4-6-17(2)14-20/h3-15H,1-2H3,(H,26,28)(H,27,29)/b25-15+ |
InChI Key |
JROFMXIJURBERZ-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC(=C3)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC(=C3)C |
Origin of Product |
United States |
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